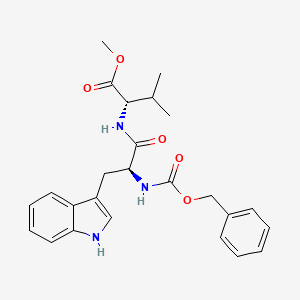
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, an indole ring, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate typically involves multiple steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the indole ring: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Coupling reactions: The protected amino acid and indole derivative are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the coupling and esterification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The compound can undergo substitution reactions at the indole ring or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Organic Synthesis: Employed in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with indole derivatives.
Protein-Protein Interactions: Investigated for its role in modulating protein-protein interactions.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Biomarker Research: Studied for its potential as a biomarker in various diseases.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Biotechnology: Employed in the development of biotechnological applications and products.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the benzyloxycarbonyl-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-pyrrol-3-yl)propanamido)-3-methylbutanoate: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
The uniqueness of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate lies in its specific combination of functional groups and stereochemistry, which can result in unique biological and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
6366-94-5 |
|---|---|
Formule moléculaire |
C25H29N3O5 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H29N3O5/c1-16(2)22(24(30)32-3)28-23(29)21(13-18-14-26-20-12-8-7-11-19(18)20)27-25(31)33-15-17-9-5-4-6-10-17/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,31)(H,28,29)/t21-,22-/m0/s1 |
Clé InChI |
AHMPBSJZRVVBML-VXKWHMMOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)

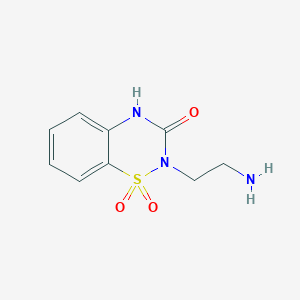

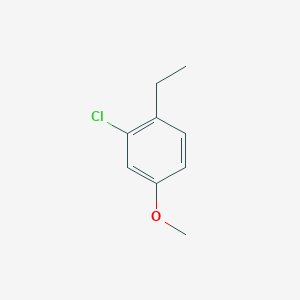
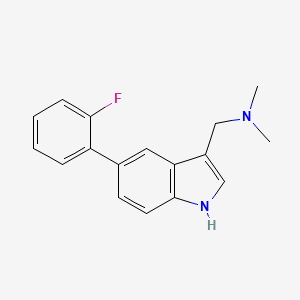
![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)
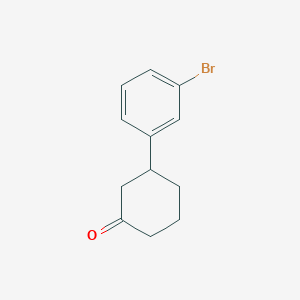
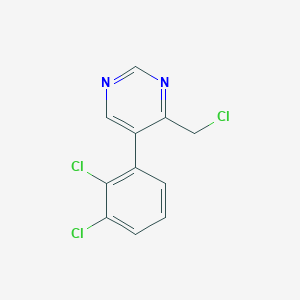
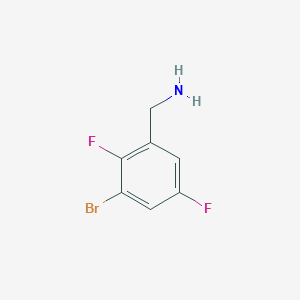
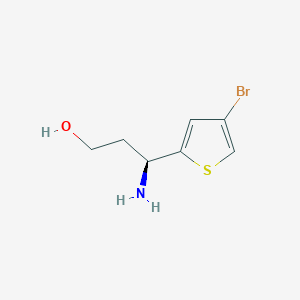
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
